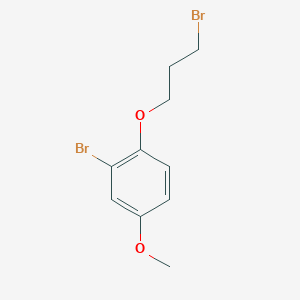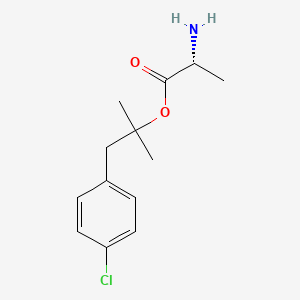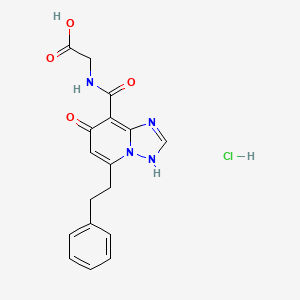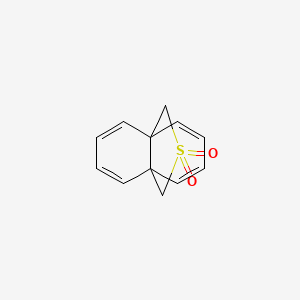
2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene is an organic compound with the molecular formula C10H12Br2O2 It is a brominated ether derivative of methoxybenzene, characterized by the presence of bromine atoms at the 2 and 3 positions of the propoxy group and a methoxy group at the 4 position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene typically involves the bromination of 1-(3-bromopropoxy)-4-methoxybenzene. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include 1-(3-hydroxypropoxy)-4-methoxybenzene or 1-(3-aminopropoxy)-4-methoxybenzene.
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include 1-(3-propoxy)-4-methoxybenzene.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene depends on its interaction with molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The overall effect is determined by the specific molecular pathways involved in the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(3-bromopropoxy)-4-fluorobenzene
- 2-Bromo-1-(3-bromopropoxy)-4-methylbenzene
- 1-Bromo-2-(bromomethyl)benzene
Uniqueness
2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications, distinguishing it from other similar brominated benzene derivatives.
Propiedades
Número CAS |
76429-74-8 |
|---|---|
Fórmula molecular |
C10H12Br2O2 |
Peso molecular |
324.01 g/mol |
Nombre IUPAC |
2-bromo-1-(3-bromopropoxy)-4-methoxybenzene |
InChI |
InChI=1S/C10H12Br2O2/c1-13-8-3-4-10(9(12)7-8)14-6-2-5-11/h3-4,7H,2,5-6H2,1H3 |
Clave InChI |
UYGHFQDXVOHZPH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OCCCBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)

![sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B11937693.png)
![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11937708.png)

![heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11937715.png)


